molecular formula C20H21ClN2S2 B2696825 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole CAS No. 318248-69-0

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole

Cat. No.: B2696825
CAS No.: 318248-69-0
M. Wt: 388.97
InChI Key: RMHURZJEZXJKGS-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole is a pyrazole-based compound characterized by a chloro substituent at position 5, a methyl group at position 1, and two (4-methylphenyl)sulfanylmethyl groups at positions 3 and 4.

Properties

IUPAC Name

5-chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2S2/c1-14-4-8-16(9-5-14)24-12-18-19(22-23(3)20(18)21)13-25-17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHURZJEZXJKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(N(N=C2CSC3=CC=C(C=C3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the chloro and methyl groups. The sulfanylmethyl groups are then added through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl groups can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted pyrazoles.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, a study evaluated its efficacy against several cancer cell lines, revealing significant cytotoxic effects. The compound was found to inhibit cell proliferation in breast and lung cancer models, with IC50 values indicating effective potency.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0

Anti-inflammatory Properties

The anti-inflammatory potential of 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole has also been investigated. It is hypothesized that the compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Mechanism of Action :

  • Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators like prostaglandins, thereby alleviating inflammation.

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes that allow for the introduction of various substituents, enhancing its bioactivity. For example, derivatives have been synthesized with different aryl groups to explore their pharmacological profiles.

Derivative Activity Reference
5-Chloro-1-methyl-3-(phenyl)pyrazoleAntimicrobial
5-Chloro-1-methyl-3-(pyridyl)pyrazoleAnticancer

Case Study 1: Antitumor Efficacy

A comprehensive study focused on the synthesis and evaluation of pyrazole derivatives, including this compound, demonstrated its ability to inhibit tumor growth in vitro. The study utilized various assays to assess cytotoxicity against different cancer cell lines, confirming its promising antitumor properties.

Case Study 2: Antimicrobial Activity

Another significant area of research involves the antimicrobial activity of this compound against various bacterial strains. Preliminary investigations have suggested that it exhibits effective inhibition against:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural differences between the target compound and related pyrazole derivatives:

Compound Name / ID Substituents (Positions) Molecular Formula Notable Features
Target Compound 5-Cl, 1-Me, 3/4-(4-MePh-SCH2) C₂₄H₂₄ClNS₂ Bulky sulfanylmethyl groups; potential for π-π and hydrophobic interactions
5-(4-Methoxyphenyl)-3-(4-methylphenyl) derivative 5-(4-MeOPh), 3-(4-MePh), 1-CHO C₁₈H₁₈N₂O₂ Carbaldehyde group at position 1; methoxy enhances polarity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl 5-ClPh-S, 1-Me, 3-CF₃, 4-CHO C₁₃H₁₀ClF₃N₂OS Trifluoromethyl group increases electronegativity; aldehyde at position 4
CAS 318248-41-8 5-Cl, 4-(2,4-diClPh-SCH2), 3-Ph, 1-Me C₁₇H₁₃Cl₃N₂S Dichlorophenyl group enhances halogen bonding; simpler sulfanylmethyl chain
Compound 3 () 5-Me, 4-(4-MePh-S), 1,2-dihydro-3H-pyrazol-3-one C₁₂H₁₄N₂OS Pyrazolone core; sulfanyl group at position 4; α-amylase inhibition (IC₅₀ 1.95 mg/mL)

Key Observations :

  • Steric Effects: The target compound’s bis[(4-methylphenyl)sulfanylmethyl] groups create significant steric hindrance compared to monosubstituted derivatives (e.g., CAS 318248-41-8 ). This may reduce membrane permeability but enhance binding to hydrophobic enzyme pockets.
  • Electronic Effects : Chloro and trifluoromethyl groups (e.g., in ) increase electrophilicity, whereas methoxy groups () enhance polarity and hydrogen-bonding capacity.
  • Bioactivity Trends : Pyrazolone derivatives (e.g., Compound 3 ) with sulfanyl groups show α-amylase inhibition, suggesting that the target compound’s sulfanylmethyl substituents may confer similar enzymatic interactions.

Crystallographic and Conformational Comparisons

The crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde () reveals a twisted pyrazole ring with dihedral angles of 4.40° (toluyl ring) and 86.22° (methoxyphenyl ring) relative to the pyrazole plane.

Biological Activity

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅ClN₂OS
  • CAS Number : 318234-43-4
  • Melting Point : 103–105 °C

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives. The following sections detail the specific activities of this compound.

Antibacterial Activity

Pyrazole derivatives have shown promising results as antibacterial agents. Research indicates that compounds with a similar structure exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Table 1: Antibacterial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMIC (µg/ml)
This compoundMRSA< 1
Trifluoromethyl phenyl-substituted pyrazoleVRE1.56
3,5-bis(trifluoromethyl)phenyl-substituted pyrazoleAcinetobacter baumannii< 2

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process .

Case Study: Inhibition of COX Enzymes
In a study evaluating various pyrazole derivatives, it was found that specific modifications in the pyrazole ring enhanced COX inhibition, leading to significant anti-inflammatory effects in animal models .

Anticancer Activity

Pyrazoles have also been explored for their anticancer potential. Some derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
This compoundHeLa15
Other pyrazole derivativesMCF-710

The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For instance:

  • Antibacterial Mechanism : The disruption of bacterial cell membranes and inhibition of fatty acid biosynthesis have been proposed as mechanisms for antibacterial activity .
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators .

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